molecular formula C16H15BrN2O B8497070 1h-Indazole,6-bromo-3-ethyl-1-(4-methoxyphenyl)-

1h-Indazole,6-bromo-3-ethyl-1-(4-methoxyphenyl)-

Cat. No.: B8497070
M. Wt: 331.21 g/mol
InChI Key: AFOVOWKDWWLQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indazole,6-bromo-3-ethyl-1-(4-methoxyphenyl)- is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds that contain a fused benzene and pyrazole ring

Properties

Molecular Formula

C16H15BrN2O

Molecular Weight

331.21 g/mol

IUPAC Name

6-bromo-3-ethyl-1-(4-methoxyphenyl)indazole

InChI

InChI=1S/C16H15BrN2O/c1-3-15-14-9-4-11(17)10-16(14)19(18-15)12-5-7-13(20-2)8-6-12/h4-10H,3H2,1-2H3

InChI Key

AFOVOWKDWWLQER-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C2=C1C=CC(=C2)Br)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1h-Indazole,6-bromo-3-ethyl-1-(4-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxyphenylhydrazine with an appropriate brominated ketone under acidic conditions to form the indazole ring. The reaction is typically carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the cyclization process. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or employing continuous flow reactors .

Chemical Reactions Analysis

1h-Indazole,6-bromo-3-ethyl-1-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Scientific Research Applications

1h-Indazole,6-bromo-3-ethyl-1-(4-methoxyphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1h-Indazole,6-bromo-3-ethyl-1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation or signal transduction pathways, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

1h-Indazole,6-bromo-3-ethyl-1-(4-methoxyphenyl)- can be compared with other similar compounds, such as:

    5-(4-Methoxyphenyl)-1H-indole: This compound has a similar structure but lacks the ethyl and bromo substituents. It may exhibit different biological activities and chemical reactivity.

    5-(4-Methoxyphenyl)-1H-imidazole: This compound contains an imidazole ring instead of an indazole ring. It may have different pharmacological properties and applications.

    1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: This compound has a tetrazole ring and may be used in different chemical and biological contexts .

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